molecular formula C9H10ClNO2 B4444151 2-(2-Chlorophenoxy)propionamide

2-(2-Chlorophenoxy)propionamide

Cat. No.: B4444151
M. Wt: 199.63 g/mol
InChI Key: QHBZNQNBFUIDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)propionamide is a chlorinated phenoxypropionamide derivative. While the provided evidence primarily focuses on its structural isomer, 2-(3-chlorophenoxy)propionamide (3-CPA), the target compound features a chlorine atom in the ortho position on the phenoxy ring. This substitution pattern influences its physicochemical properties, biological activity, and applications. The compound’s molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 213.64 g/mol (estimated based on analogous structures) . Limited direct data on this compound are available in the evidence, necessitating comparisons with structurally related compounds to infer its behavior.

Properties

IUPAC Name

2-(2-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZNQNBFUIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)propionamide typically involves the reaction of 2-chlorophenol with propionyl chloride to form 2-(2-chlorophenoxy)propionic acid. This intermediate is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(2-Chlorophenoxy)propionic acid.

    Reduction: 2-(2-Chlorophenoxy)propylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)propionamide involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by influencing hormonal pathways in plants. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-chlorophenoxy)propionamide with structurally analogous compounds, focusing on substituent effects, applications, and toxicity.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position(s) Molecular Formula Key Applications Toxicity/Regulatory Notes References
This compound Ortho-Cl on phenoxy C₉H₁₀ClNO₂ (Inferred) Plant growth regulation Not explicitly reported
2-(3-Chlorophenoxy)propionamide Meta-Cl on phenoxy C₉H₁₀ClNO₂ Plant growth regulator (e.g., fruit thinning) EPA Pesticide Code 021203; moderate hazard
Methyl 2-(4-amino-3-fluorophenoxy)propionate Para-NH₂, meta-F C₁₀H₁₂FNO₃ Pharmaceutical intermediates No acute toxicity data
2-(4-Chloro-2-methylphenoxy)propionic acid Para-Cl, ortho-CH₃ C₁₀H₁₁ClO₃ Herbicide Severe irritant; requires workplace controls
2-Chloro-N-(3-chloro-phenyl)-propionamide Meta-Cl on aniline C₉H₈Cl₂NO Not specified Purity 95%; higher molecular weight (218.08 g/mol)

Key Observations

Substituent Position and Bioactivity The meta-chloro isomer (3-CPA) is widely documented as a plant growth regulator, suggesting that ortho-substitution in this compound may alter receptor binding or metabolic stability .

Toxicity and Regulatory Status 2-(4-Chloro-2-methylphenoxy)propionic acid is classified as highly toxic, requiring stringent exposure controls . In contrast, 3-CPA is regulated under EPA pesticide codes but lacks severe toxicity warnings .

Physicochemical Properties Ortho-substituted chlorophenoxy compounds (e.g., this compound) may exhibit steric hindrance, reducing enzymatic degradation compared to para- or meta-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)propionamide
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenoxy)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.